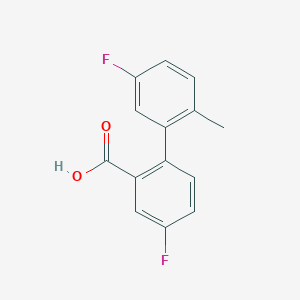
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid typically involves the fluorination of 2-methylbenzoic acid derivatives. One common method is the reaction of 5-fluoro-2-methylbenzoic acid with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts such as iridium or copper to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in cancer research, the compound binds to microtubules, suppresses tubulin polymerization, and induces apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid.
2-Fluoro-5-nitrobenzoic acid: Used in the synthesis of fluorescent probes and polycyclic heterocycles.
5-Fluoro-2-hydroxybenzoic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
This compound is unique due to its dual fluorination and methyl substitution, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1178611-53-4 |
|---|---|
Molecular Formula |
C14H10F2O2 |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
5-fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(15)6-12(8)11-5-4-10(16)7-13(11)14(17)18/h2-7H,1H3,(H,17,18) |
InChI Key |
OWSBDHFJQYGCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



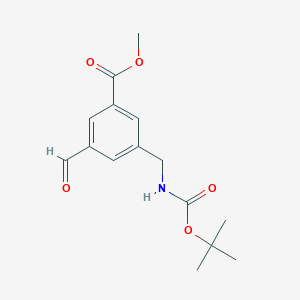
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
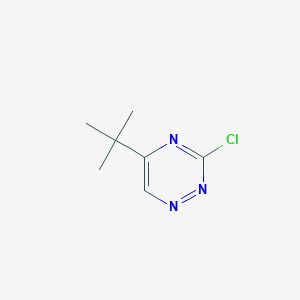

![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
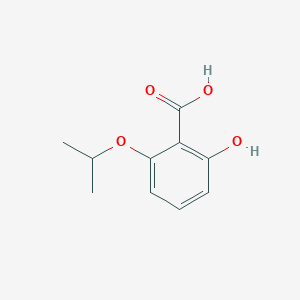


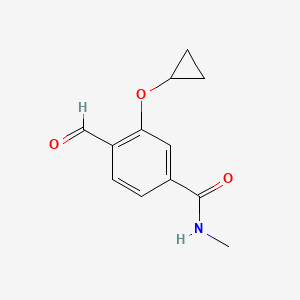


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)

